3,4-Difluoro-5-methylbenzaldehyde
Description
3,4-Difluoro-5-methylbenzaldehyde (CAS: 1017778-64-1) is a fluorinated aromatic aldehyde with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol . It is primarily used in research settings for synthesizing complex organic molecules, such as benzimidazole derivatives, where aldehydes act as key intermediates in condensation reactions . The compound is available in high purity (>97%) and is typically supplied in small quantities (e.g., 25 µL aliquots at 10 mM concentration) for laboratory use .
Properties
IUPAC Name |
3,4-difluoro-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5-2-6(4-11)3-7(9)8(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJHDXILRBVZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602593 | |
| Record name | 3,4-Difluoro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017778-64-1 | |
| Record name | 3,4-Difluoro-5-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Difluoro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluoro-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,4-difluorotoluene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3,4-Difluoro-5-methylbenzoic acid.
Reduction: 3,4-Difluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-5-methylbenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-methylbenzaldehyde depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methyl group. These substituents affect the compound’s electrophilicity and nucleophilicity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Key Differences :
- Substituent Position : Fluorine and methyl/methoxy groups at different positions alter electronic and steric properties. For example, this compound has a methyl group at position 5, while 3,5-Difluoro-2-methylbenzaldehyde places the methyl at position 2, affecting reactivity in nucleophilic substitutions .
- Functional Groups : Methoxy-substituted analogues (e.g., 3,4-Difluoro-5-methoxybenzaldehyde) exhibit increased polarity and solubility in polar solvents compared to methyl-substituted derivatives .
Physicochemical Properties
- Boiling Point/Melting Point : Data gaps exist for this compound, but analogues like 2,4-Difluoro-3-methylbenzaldehyde are typically liquids at room temperature due to lower symmetry .
- Reactivity : Fluorine atoms at positions 3 and 4 deactivate the benzene ring, directing electrophilic attacks to the para position relative to the aldehyde group. This contrasts with methoxy-substituted derivatives, where electron-donating groups activate the ring .
Commercial Availability and Pricing
- Suppliers: Available from GLPBIO (Cat. No. GF32564), BLDpharm (BD222846), and CymitQuimica (Ref. 54-PC302269) .
- Pricing: Higher cost (>$200/250 mg) compared to non-fluorinated benzaldehydes due to specialized synthesis routes .
Research Findings and Challenges
- Stability Issues : Fluorinated aldehydes are prone to oxidation; sodium metabisulfite is often added to stabilize intermediates in multi-step syntheses .
- Synthetic Limitations : Low solubility of this compound in aqueous media necessitates DMF or DMSO as reaction solvents, complicating purification .
Biological Activity
3,4-Difluoro-5-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6F2O. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in scientific research, and relevant case studies.
This compound is characterized by the presence of two fluorine atoms and a methyl group on the benzene ring. This substitution pattern influences its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to act as an electrophile. It can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modify protein function and activity, which is crucial for its applications in drug development and enzyme studies .
Enzyme Studies
This compound is utilized as a probe in enzyme-catalyzed reactions. Its electrophilic nature allows it to participate in various biochemical pathways, making it a valuable tool for investigating enzymatic mechanisms and interactions .
Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents targeting specific diseases. Research indicates that compounds with similar structures can exhibit significant biological activities, including anti-cancer properties .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The compound demonstrated cytotoxic effects against several types of cancer cells, suggesting potential as an anticancer agent. The mechanism involved disruption of cellular signaling pathways critical for cancer cell proliferation .
Case Study 2: Enzyme Inhibition
Another research highlighted the role of this compound as an inhibitor of specific enzymes involved in metabolic pathways. The compound showed dose-dependent inhibition, indicating its potential use in regulating metabolic processes in various biological systems .
Comparative Analysis
To better understand the significance of this compound in biological contexts, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Fluoro-5-methylbenzaldehyde | One fluorine atom | Moderate enzyme inhibition |
| 2,4-Difluoro-5-methylbenzaldehyde | Additional fluorine | Enhanced anticancer properties |
| 3-Chloro-5-methylbenzaldehyde | Chlorine instead of fluorine | Lower cytotoxicity compared to difluorinated analogs |
Research Findings
Recent studies have shown that this compound can stabilize certain proteins involved in disease pathways. For instance, it was found to stabilize c-Myc proteins, which are crucial in regulating cell growth and proliferation . This stabilization could lead to novel therapeutic strategies targeting cancers where c-Myc is overexpressed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
